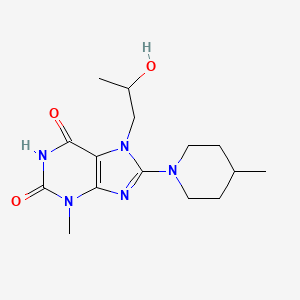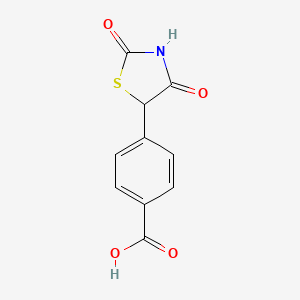
4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid” is a chemical compound with the empirical formula C11H7NO4S . It is a solid substance . The compound is also known as 4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid .
Molecular Structure Analysis
The molecular weight of “this compound” is 249.24 . The SMILES string representation of the molecule isO=C(S/1)NC(C1=C\\C2=CC=C(C=C2)C(O)=O)=O . Physical And Chemical Properties Analysis
“this compound” is a solid substance . The InChI key for the compound isLXRKDEAFRQCTBN-YVMONPNESA-N .
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Applications
Research indicates that derivatives of thiazolidine, including structures similar to 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid, exhibit promising antioxidant and anti-inflammatory properties. For instance, benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities, showcasing potential as therapeutic agents in these areas (Raut et al., 2020). These findings support the exploration of thiazolidine derivatives for the development of new anti-inflammatory and antioxidant agents.
Gut Function Regulation
Benzoic acid, structurally related to this compound, has been extensively used as an antibacterial and antifungal preservative in foods and feeds. Recent studies suggest that it might improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota, although excessive administration could harm gut health. This points towards a potential research area in understanding how similar compounds could modulate gut functions (Mao et al., 2019).
Antimicrobial and Anticancer Properties
The thiazolidin-4-ones, a core component of compounds like this compound, demonstrate a wide range of biological activities including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. The influence of different substituents on these molecules significantly affects their biological activity, offering insights into the design of more efficient drug agents (Mech et al., 2021).
PTP 1B Inhibition for Diabetes Management
2,4-Thiazolidinediones (TZDs) are explored for their role in managing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM), showcasing the potential of thiazolidine derivatives in diabetes management. The structural modifications in TZD scaffold aim to optimize and design potential PTP 1B inhibitors, indicating a promising avenue for diabetes research (Verma et al., 2019).
Broad Biological Activities
Thiazolidines and their derivatives are recognized for their diverse therapeutic and pharmaceutical activities. The varied biological properties of these compounds, including neuroprotective and anticancer activities, highlight the significant potential of thiazolidine derivatives in drug discovery and development (Sahiba et al., 2020).
Safety and Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do. Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .
Propiedades
IUPAC Name |
4-(2,4-dioxo-1,3-thiazolidin-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c12-8-7(16-10(15)11-8)5-1-3-6(4-2-5)9(13)14/h1-4,7H,(H,13,14)(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQLSIIKOZWCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)NC(=O)S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

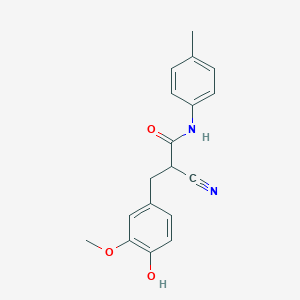
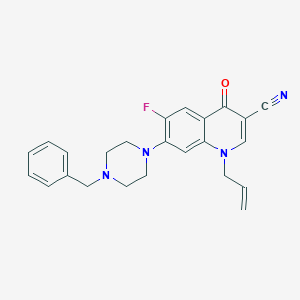

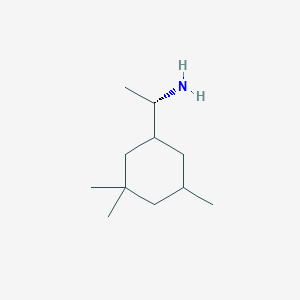
![3-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2718680.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2718682.png)
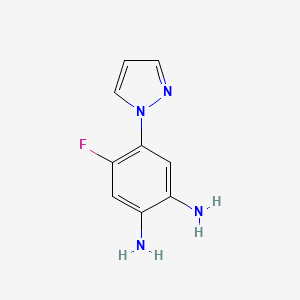
![3-Methyl-6-(4-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2718686.png)
![12-Methyl-1,10-diazatricyclo[6.4.1.0,4,13]trideca-2,4,6,8(13)-tetraene](/img/structure/B2718687.png)
![3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2718689.png)
![N-(3-chloro-2-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2718690.png)
![8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718691.png)
